

Application Notes: Microbiological Assay for L-Lysine Determination in Feed Samples

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Compound of Interest		
Compound Name:	L-Lysine L-Aspartate	
Cat. No.:	B1675770	Get Quote

Introduction

L-lysine is an essential amino acid and a critical component in animal feed, directly impacting animal growth and protein synthesis. Accurate quantification of L-lysine in feed formulations is crucial for ensuring nutritional quality and optimizing animal performance. While chromatographic methods like HPLC are common, microbiological assays present a simpler, cost-effective, and reliable alternative.[1][2][3][4] This application note details a protocol for the determination of L-lysine in feed samples using a microbiological microtiter plate assay.

Principle of the Assay

The assay is based on the growth response of an L-lysine auxotrophic bacterium, Pediococcus acidilactici, to varying concentrations of L-lysine.[1][2][4] This bacterium requires L-lysine for growth; therefore, in a culture medium containing all other necessary nutrients except L-lysine, the bacterial growth will be directly proportional to the amount of L-lysine supplied by the sample or standard. The bacterial growth is measured spectrophotometrically as turbidity (optical density), and the L-lysine concentration in the sample is determined by comparing its response to a standard curve generated with known concentrations of L-lysine.

Experimental Protocol

- 1. Materials and Reagents
- Microorganism:Pediococcus acidilactici (a strain auxotrophic for L-lysine)



- · Culture Media:
 - Inoculum Broth (e.g., MRS Broth)
 - Assay Basal Medium (L-lysine free)
- L-Lysine Standard Stock Solution: (e.g., 1000 µg/mL in deionized water)
- · Feed Samples: Homogenized and finely ground
- Hydrochloric Acid (HCl): 6 M for sample hydrolysis
- Sodium Hydroxide (NaOH): For pH adjustment
- Phosphate Buffer: For dilutions
- Apparatus:
 - 96-well microtiter plates
 - Microplate reader (spectrophotometer) with a 610-630 nm filter
 - Autoclave
 - Incubator (37°C)
 - Vortex mixer
 - Centrifuge
 - pH meter
 - Analytical balance
 - Volumetric flasks and pipettes
- 2. Preparation of Solutions and Media



- L-Lysine Standard Solutions: Prepare a series of standard solutions by diluting the L-Lysine Standard Stock Solution with deionized water to achieve a range of concentrations (e.g., 0, 0.1, 0.2, 0.4, 0.6, 0.8, 1.0 μg/mL).
- Inoculum Preparation: Inoculate Pediococcus acidilactici into the inoculum broth and incubate at 37°C for 18-24 hours. The resulting bacterial suspension is the inoculum.
- Assay Medium: Prepare the L-lysine-free basal assay medium according to the manufacturer's instructions and sterilize by autoclaving.
- 3. Sample Preparation (Acid Hydrolysis)
- Weigh approximately 1 gram of the homogenized feed sample into a screw-cap tube.
- Add 10 mL of 6 M HCl.
- Seal the tube and heat at 110°C for 23 hours to hydrolyze the proteins and release the amino acids.
- Allow the hydrolysate to cool to room temperature.
- Neutralize the hydrolysate to a pH of 6.8-7.2 with NaOH.
- Transfer the neutralized solution to a volumetric flask and dilute with deionized water to a known volume.
- Filter or centrifuge the solution to remove any solid particles.
- Further dilute the extract with phosphate buffer to an expected L-lysine concentration that falls within the range of the standard curve.
- 4. Assay Procedure (Microtiter Plate Method)
- · Plate Setup:
 - Add 150 μL of the L-lysine-free basal assay medium to each well of a 96-well microtiter plate.



- Add 150 μL of each L-lysine standard solution to designated wells in triplicate (for the standard curve).
- $\circ~$ Add 150 μL of the prepared sample extracts to other wells in triplicate.
- Inoculation: Inoculate each well with a standardized amount of the prepared Pediococcus acidilactici inoculum (e.g., 10 μL).
- Incubation: Cover the microtiter plate and incubate at 37°C for 16-24 hours, or until sufficient bacterial growth is observed.
- Measurement: Measure the turbidity (optical density, OD) of each well using a microplate reader at a wavelength between 610 nm and 630 nm.

5. Data Analysis

- Standard Curve: Average the OD readings for each L-lysine standard concentration. Plot the
 average OD values against the corresponding L-lysine concentrations (μg/mL). Perform a
 linear regression to obtain the equation of the standard curve (y = mx + c) and the correlation
 coefficient (R²).
- Sample Concentration Calculation: Average the OD readings for each sample replicate. Use
 the equation of the standard curve to calculate the L-lysine concentration in the diluted
 sample extracts.
- Final Calculation: Account for all dilution factors during sample preparation to determine the final concentration of L-lysine in the original feed sample. The result is typically expressed as a percentage (%) or grams per kilogram (g/kg) of the feed.

Data Presentation

The performance of the microbiological assay for L-lysine determination can be summarized with key validation parameters.



Parameter	Typical Value	Reference
Limit of Detection (LOD)	0.040 %	[1][2][3][4]
Limit of Quantification (LOQ)	0.085 %	[1][2][3][4]
Correlation Coefficient (R²)	> 0.99	[1]
Recovery	95 - 105%	
Precision (RSDr)	2.1 - 2.8%	[5]
Precision (RSDR)	3.0 - 6.7%	[5][6]

RSDr: Relative Standard Deviation for repeatability; RSDR: Relative Standard Deviation for reproducibility.

Visualizations

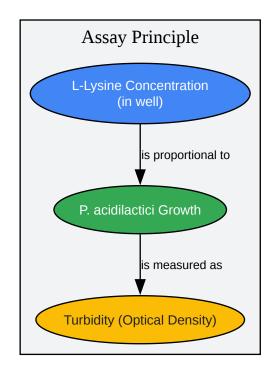
Below are diagrams illustrating the experimental workflow for the microbiological assay of L-lysine.



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Caption: Workflow for L-lysine determination in feed.





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Caption: Principle of the microbiological assay.

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